

Physical and chemical properties of 3-hydroxyoxetane

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Compound of Interest

Compound Name: Oxetan-3-ol

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An In-depth Technical Guide to 3-Hydroxyoxetane

Introduction

3-Hydroxyoxetane, also known as 3-oxetanol, is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery.^{[1][2][3]} As a small, polar, and sp^3 -rich building block, the oxetane motif offers a unique combination of properties that can be leveraged to improve the physicochemical and pharmacokinetic profiles of drug candidates.^{[1][4]} This technical guide provides a comprehensive overview of the physical and chemical properties of 3-hydroxyoxetane, detailed experimental protocols for its synthesis and key reactions, and its applications in modern drug development. The strained four-membered ring of oxetanes makes them reactive intermediates for synthesis while also being stable motifs that can replace groups like gem-dimethyl or carbonyls to enhance properties such as solubility and metabolic stability.^{[1][4][5][6]}

Physical and Chemical Properties

3-Hydroxyoxetane is a colorless liquid at room temperature.^{[7][8]} Its core properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	$C_3H_6O_2$	[8] [9]
Molecular Weight	74.08 g/mol	[8] [9]
CAS Number	7748-36-9	[8] [9]
Appearance	Colorless Liquid	[7] [8]
Boiling Point	153 °C	[7] [8]
Density	1.167 g/mL at 25 °C	[7]
Refractive Index (n _{20/D})	1.438	[7]
Flash Point	87 °C (189 °F)	[7] [8]
pKa	13.68 ± 0.20 (Predicted)	[7]
Solubility	Soluble in Chloroform, Slightly Soluble in Methanol	[7]

Spectroscopic Data

Detailed experimental spectra for 3-hydroxyoxetane are not widely published. However, characteristic spectral data can be inferred from its structure and available information for related compounds.

Spectroscopy	Data	Source(s)
Infrared (IR) Spectrum	Authentic spectrum available, expected to show a broad O-H stretch (~3200-3600 cm ⁻¹) and C-O stretches (~1000-1300 cm ⁻¹).	[8]
¹ H NMR	Predicted spectra for analogous structures suggest methylene protons (-CH ₂ -O-) around δ 4.8-5.0 ppm and the methine proton (-CH(OH)-) at a distinct chemical shift.	[10]
¹³ C NMR	Predicted spectra for related oxetanes show carbons adjacent to the oxygen (-CH ₂ -O-) at approximately δ 75-78 ppm.	[10]
Mass Spectrometry (MS)	The monoisotopic mass is 74.036779430 Da.	[9]

Experimental Protocols

Synthesis of 3-Hydroxyoxetane from Epichlorohydrin

A common and scalable synthesis route starts from epichlorohydrin. The following protocol is adapted from patented industrial processes.[11]

Step 1: Acetate Formation

- To a stirred solution of anhydrous ferric chloride (1.5 g) in glacial acetic acid (612 g, 10.02 moles), add epichlorohydrin (925 g, 10.0 moles) at 20°C over 10 minutes.
- Heat the mixture at 65°-70°C for 24 hours to form the intermediate 1-chloro-3-acetoxy-2-propanol. The reaction progress can be monitored by ¹H NMR.[11]

Step 2: Blocking the Hydroxyl Group (Example with Ethyl Vinyl Ether)

- Cool the crude product from Step 1. Add ethyl vinyl ether and a catalytic amount of p-toluenesulfonic acid.
- Stir the mixture to protect the hydroxyl group as an ethoxyethoxy ether.[11][12]

Step 3: Intramolecular Cyclization (Ring Closure)

- Add a solution of sodium hydroxide in water to the protected intermediate.
- Heat the mixture at reflux for several hours (e.g., 21 hours) to induce intramolecular Williamson ether synthesis, forming the protected oxetane ring.[2][11]

Step 4: Deprotection to Yield 3-Hydroxyoxetane

- After cooling, neutralize the reaction mixture.
- Add an acidic catalyst (e.g., p-toluenesulfonic acid) to hydrolyze the ethoxyethoxy protecting group.
- Purify the crude product by vacuum distillation (bp 63°-68°C at 4.0 mm Hg) to obtain 3-hydroxyoxetane.[11]



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Caption: Synthesis workflow for 3-hydroxyoxetane.

Key Chemical Reactions of 3-Hydroxyoxetane

The hydroxyl group of 3-hydroxyoxetane serves as a versatile handle for further functionalization.

1. Tosylation and Nucleophilic Substitution This two-step process allows for the introduction of various nucleophiles at the 3-position.[1]

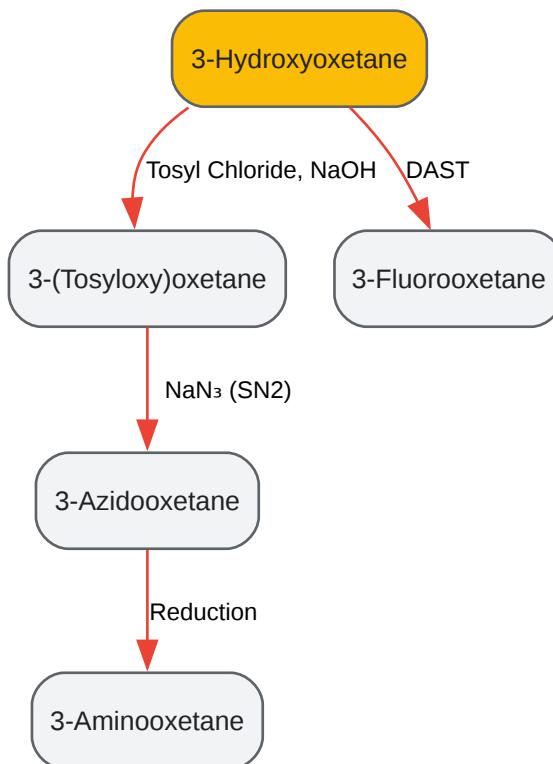
- Protocol:

- React 3-hydroxyoxetane with tosyl chloride in the presence of aqueous sodium hydroxide to form 3-(tosyloxy)oxetane.
- The resulting tosylate is an excellent leaving group and can be displaced by nucleophiles. For example, reaction with sodium azide yields 3-azidooxetane in high yield (86%).
- The 3-azidooxetane can be subsequently reduced (e.g., with triphenylphosphine followed by ammonolysis) to furnish 3-amino oxetane.[1]

2. Deoxyfluorination Direct conversion of the hydroxyl group to a fluorine atom can be achieved using reagents like diethylaminosulfur trifluoride (DAST).[1]

- Protocol:

- Add DAST to a solution of 3-hydroxyoxetane in an appropriate anhydrous solvent (e.g., dichloromethane) at low temperature.
- Allow the reaction to warm to room temperature. The reaction proceeds with inversion of stereochemistry to yield 3-fluoro oxetane.[1]



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Caption: Reactivity pathways of 3-hydroxyoxetane.

Reactivity and Stability

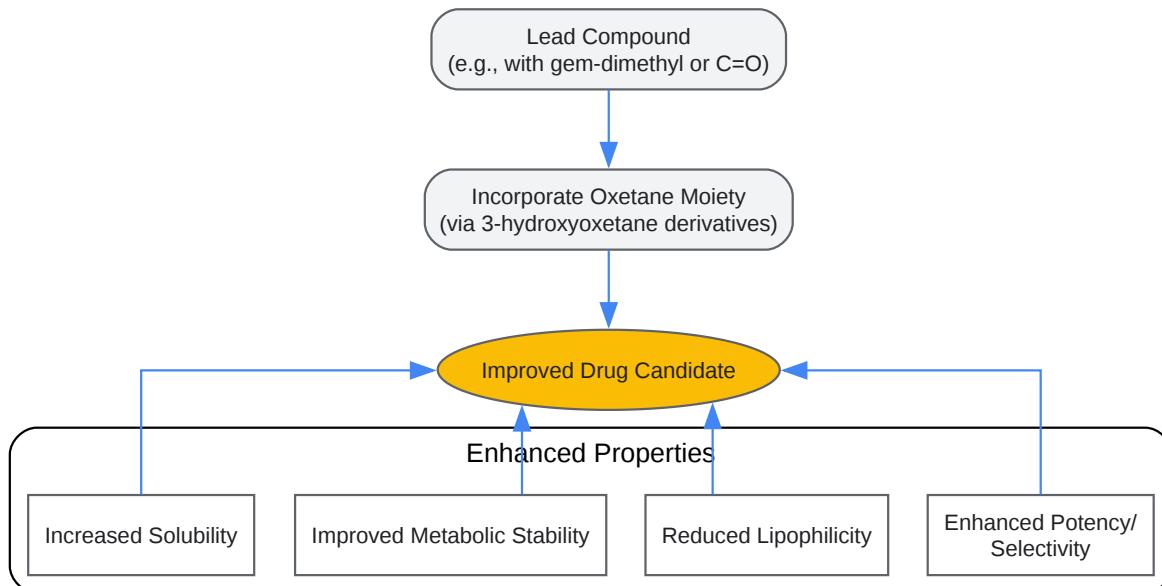
The reactivity of 3-hydroxyoxetane is dominated by two features: the hydroxyl group and the strained oxetane ring.

- **Hydroxyl Group Reactivity:** As shown in the protocols above, the alcohol functionality can be readily converted into other functional groups such as esters, ethers, halides, and azides.^[1]
- **Ring Stability:** The oxetane ring is more stable than an oxirane (epoxide) but is still susceptible to ring-opening reactions under strongly acidic or certain nucleophilic conditions.^[5] However, it is generally stable to a wide range of common synthetic transformations, including oxidations, reductions, and many C-C bond-forming reactions under basic or neutral conditions.^[5] This stability allows for the selective modification of substituents on the oxetane core without disrupting the ring.^[5] Cationic ring-opening polymerization is a characteristic reaction of oxetanes, leading to polyethers.^[13]

Applications in Drug Development

The incorporation of the oxetane motif, often via 3-hydroxyoxetane derivatives, is a modern strategy in medicinal chemistry to enhance the "drug-like" properties of molecules.[1][4]

- **Bioisosterism:** Oxetanes are frequently used as bioisosteres for less desirable functional groups. They can replace a gem-dimethyl group to reduce lipophilicity and block metabolic oxidation, or a carbonyl group to improve aqueous solubility and metabolic stability while maintaining hydrogen bonding capabilities.[1][4]
- **Improved Physicochemical Properties:** Introducing an oxetane can lead to significant improvements in:
 - **Aqueous Solubility:** The polar ether oxygen enhances water solubility.[1]
 - **Metabolic Stability:** The ring is often more resistant to metabolic degradation by cytochrome P450 enzymes compared to other alkyl groups.[4]
 - **Lipophilicity (LogP):** It can reduce a compound's lipophilicity, which is often beneficial for pharmacokinetic properties.[1]
 - **Molecular Conformation:** The rigid, three-dimensional structure of the oxetane ring can lock a molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a biological target.[1]



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Caption: Logic for using oxetanes in drug discovery.

Safety Information

3-Hydroxyoxetane is classified as a hazardous substance and should be handled with appropriate safety precautions.

- Signal Word: Danger.[\[7\]](#)
- Hazard Statements:
 - H302: Harmful if swallowed.[\[7\]](#)
 - H315: Causes skin irritation.[\[7\]](#)
 - H318: Causes serious eye damage.[\[7\]](#)
 - H335: May cause respiratory irritation.[\[7\]](#)

- Precautionary Statements: P261, P264, P280, P301+P312, P302+P352, P305+P351+P338.
[7] Users should wear protective gloves, eye protection, and avoid breathing vapors.[8]

Conclusion

3-Hydroxyoxetane is a valuable and versatile chemical building block with a growing role in organic synthesis and medicinal chemistry. Its unique combination of a reactive hydroxyl handle and a stable, polar four-membered ring allows for the strategic modification of lead compounds to improve their overall drug-like properties. The synthetic routes to 3-hydroxyoxetane are well-established, making it an accessible tool for researchers and drug development professionals aiming to explore novel chemical space and design next-generation therapeutics.

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